(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid
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Overview
Description
(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid is a complex organic compound characterized by its unique structure, which includes a triazine ring and a pentanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common approach is the reaction of 4,6-dichloro-1,3,5-triazine with 4-aminobenzoic acid under controlled conditions to form an intermediate product. This intermediate is then reacted with (2S)-2-aminopentanedioic acid to yield the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify the activity of specific proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]butanedioic acid
- (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]hexanedioic acid
Uniqueness
Compared to similar compounds, (2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid stands out due to its specific combination of the triazine ring and pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13Cl2N5O5 |
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Molecular Weight |
414.2 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H13Cl2N5O5/c16-13-20-14(17)22-15(21-13)18-8-3-1-7(2-4-8)11(25)19-9(12(26)27)5-6-10(23)24/h1-4,9H,5-6H2,(H,19,25)(H,23,24)(H,26,27)(H,18,20,21,22)/t9-/m0/s1 |
InChI Key |
ABPALSGKEZBZOZ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC2=NC(=NC(=N2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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